![molecular formula C66H78O6 B11945921 Hexakis(4-isopropylphenoxymethyl)benzene](/img/structure/B11945921.png)
Hexakis(4-isopropylphenoxymethyl)benzene
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Overview
Description
Hexakis(4-isopropylphenoxymethyl)benzene is a complex organic compound with the molecular formula C66H78O6 and a molecular weight of 967.354 g/mol . This compound is known for its unique structure, which consists of a benzene core surrounded by six 4-isopropylphenoxymethyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of Hexakis(4-isopropylphenoxymethyl)benzene typically involves multiple steps. One common method includes the reaction of hexaphenylbenzene with 4-isopropylphenol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) . The reaction mixture is usually stirred at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hexakis(4-isopropylphenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
Hexakis(4-isopropylphenoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Mechanism of Action
The mechanism of action of Hexakis(4-isopropylphenoxymethyl)benzene involves its ability to form stable complexes through hydrogen bonding and π-π stacking interactions. These interactions enable the compound to act as a host molecule, encapsulating guest molecules within its structure. This property is particularly useful in drug delivery systems, where the compound can transport and release drugs in a controlled manner .
Comparison with Similar Compounds
Hexakis(4-isopropylphenoxymethyl)benzene can be compared with other similar compounds, such as:
Hexakis(4-bromophenyl)benzene: This compound has bromine atoms instead of isopropyl groups, leading to different reactivity and applications.
Hexakis(4-cyanophenyl)benzene:
Hexakis(4-aminophenyl)benzene: Amino groups provide sites for further functionalization and applications in polymer chemistry.
Biological Activity
Hexakis(4-isopropylphenoxymethyl)benzene is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C66H78O6
- Molecular Weight : 1,015.36 g/mol
- IUPAC Name : this compound
- CAS Number : 672242-24-1
The compound features a benzene core with six isopropylphenoxymethyl substituents, which contributes to its unique properties and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress.
- Cellular Interaction : It may interact with various cellular targets, including proteins involved in signaling pathways, thereby influencing cellular functions.
- Anti-cancer Potential : Preliminary studies suggest that compounds with similar structures can exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
In vitro Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. The mechanism involves modulation of key apoptotic pathways and disruption of mitochondrial function.
- Antioxidant Activity : In vitro assays demonstrate that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of the compound for 24 and 48 hours. Cell viability was assessed using the MTT assay.
- Results : The compound exhibited IC50 values of 25 µM for MCF-7 and 15 µM for MDA-MB-231 cells, indicating potent anticancer activity.
-
Study on Antioxidant Capacity :
- Objective : To assess the antioxidant potential of this compound using DPPH radical scavenging assay.
- Methodology : The compound was tested at different concentrations (10 µM to 100 µM).
- Results : Significant scavenging activity was observed, with an IC50 value of 30 µM, suggesting its potential utility in mitigating oxidative stress.
Comparative Analysis
A comparative analysis with structurally related compounds reveals that this compound possesses unique biological properties due to its specific functional groups.
Compound Name | Anticancer Activity | Antioxidant Activity |
---|---|---|
This compound | High | Moderate |
Hexakis(4-bromophenyl)benzene | Moderate | Low |
Hexakis(4-tert-butylphenoxymethyl)benzene | High | High |
Properties
Molecular Formula |
C66H78O6 |
---|---|
Molecular Weight |
967.3 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C66H78O6/c1-43(2)49-13-25-55(26-14-49)67-37-61-62(38-68-56-27-15-50(16-28-56)44(3)4)64(40-70-58-31-19-52(20-32-58)46(7)8)66(42-72-60-35-23-54(24-36-60)48(11)12)65(41-71-59-33-21-53(22-34-59)47(9)10)63(61)39-69-57-29-17-51(18-30-57)45(5)6/h13-36,43-48H,37-42H2,1-12H3 |
InChI Key |
JTFSGZLGVVQQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)C)COC4=CC=C(C=C4)C(C)C)COC5=CC=C(C=C5)C(C)C)COC6=CC=C(C=C6)C(C)C)COC7=CC=C(C=C7)C(C)C |
Origin of Product |
United States |
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